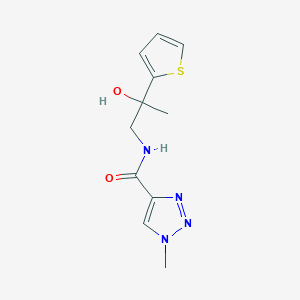

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Description

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound featuring a 1,2,3-triazole core substituted with a methyl group at the 1-position and a carboxamide moiety at the 4-position. The amide nitrogen is further functionalized with a 2-hydroxy-2-(thiophen-2-yl)propyl chain, introducing both hydrophilic (hydroxyl) and heteroaromatic (thiophene) components. This structural motif is significant in medicinal chemistry due to the triazole ring’s metabolic stability and hydrogen-bonding capacity, while the thiophene group may enhance lipophilicity and π-π stacking interactions in biological targets .

Properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-ylpropyl)-1-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2S/c1-11(17,9-4-3-5-18-9)7-12-10(16)8-6-15(2)14-13-8/h3-6,17H,7H2,1-2H3,(H,12,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXHFAFMCPUQGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CN(N=N1)C)(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the thiophene derivative and the triazole ring. One common approach is to first synthesize the thiophene derivative through a Friedel-Crafts acylation reaction, followed by the introduction of the hydroxy group via hydroboration-oxidation. The triazole ring can be formed through a [3+2] cycloaddition reaction, often using azides and alkynes as starting materials.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.

Major Products Formed:

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Production of corresponding alcohols and amines.

Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: The biological applications of this compound are vast. It has been studied for its antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a valuable candidate for drug development.

Medicine: In the medical field, this compound is being explored for its therapeutic potential. It has shown promise in preclinical studies for the treatment of various diseases, including infections and certain types of cancer.

Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for use in coatings, adhesives, and other applications requiring specific chemical functionalities.

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Weight | Key Substituents | LogP* (Predicted) | Hydrogen Bond Donors/Acceptors |

|---|---|---|---|---|

| Target Compound | 307.4 | Thiophen-2-yl, hydroxypropyl, methyl | 1.8 | 2 donors, 4 acceptors |

| ZIPSEY | 387.8 | 4-chlorophenyl, hydroxy-3-phenylpropyl | 2.5 | 2 donors, 5 acceptors |

| LOHWIP | 393.3 | Trifluoromethylquinoline, morpholino | 2.2 | 1 donor, 6 acceptors |

| BEBJEZ | 369.4 | Amino-phenyl, hydroxy-alkynyl, butyl | 3.0 | 3 donors, 5 acceptors |

*LogP values estimated using fragment-based methods.

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis of the Compound

The synthesis of this compound typically involves several steps:

- Preparation of Intermediates : The thiophene and triazole rings are synthesized through various organic reactions, including cyclization and substitution.

- Coupling Reaction : The final product is formed through amide coupling of the triazole derivative with the thiophenol.

- Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity.

The biological activity of this compound can be attributed to its structural features, particularly the presence of the triazole and thiophene rings. These moieties are known to interact with various biological targets:

- Enzyme Inhibition : The triazole ring can inhibit enzymes by mimicking substrate structures or binding to active sites.

- Receptor Interaction : The compound may interact with specific receptors, altering their activity and leading to biological effects.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative properties of compounds with similar structures. For example, derivatives of 1H-1,2,3-triazole have shown significant activity against various cancer cell lines:

| Compound | Cell Lines Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4a | MOLT-4, K-562 | 0.5 | Induces apoptosis through DNA damage |

| 4b | HL-60 | 0.8 | Inhibits cell proliferation via mitochondrial disruption |

These findings suggest that this compound may exhibit similar antiproliferative effects.

Study 1: Anticancer Activity

In a study investigating triazole derivatives, it was found that certain compounds exhibited potent anticancer activity against leukemia cell lines. The mechanism involved DNA fragmentation and mitochondrial membrane potential reduction, leading to apoptosis in treated cells .

Study 2: Enzyme Inhibition

A related compound demonstrated significant inhibition of glycine transporter GlyT1 with an IC50 value of 1.8 nM. This suggests that modifications on the triazole core can enhance selectivity and potency against specific targets .

Research Findings

The research surrounding this compound indicates promising biological activities:

- Antimicrobial Properties : Similar compounds have shown efficacy against bacterial strains such as E. coli with MIC values as low as 0.0063 µmol/mL .

- Cytotoxic Effects : The compound's ability to induce cytotoxicity in cancer cells has been documented, with morphological changes indicative of apoptosis observed under microscopy .

- ADME Profiles : Computational studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) profiles for drug development applications .

Q & A

Q. What are the standard synthetic routes for N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide?

The compound is typically synthesized via Huisgen azide-alkyne cycloaddition to form the triazole core, followed by coupling reactions to introduce the thiophene and hydroxypropyl moieties. Key steps include:

- Azide-alkyne cycloaddition : Copper-catalyzed reaction under mild conditions (e.g., ethanol/water, 50–70°C) to form the 1,2,3-triazole ring .

- Amide bond formation : Coupling of the triazole-carboxylic acid with the amine group of 2-hydroxy-2-(thiophen-2-yl)propylamine using carbodiimide reagents (e.g., EDC/HOBt) .

- Purification : Column chromatography or recrystallization (e.g., ethyl acetate/hexane) to isolate the final product .

Methodological Note : Monitor reaction progress via TLC (silica gel, UV visualization) and confirm purity by HPLC (>95% purity criteria) .

Q. How is the compound characterized structurally?

Structural validation involves:

- NMR spectroscopy :

- ¹H NMR : Key signals include the triazole proton (δ 7.8–8.2 ppm), thiophene protons (δ 6.8–7.5 ppm), and hydroxypropyl methyl groups (δ 1.2–1.5 ppm) .

- ¹³C NMR : Carboxamide carbonyl (δ 165–170 ppm) and triazole carbons (δ 140–150 ppm) .

- Mass spectrometry (ESI-MS) : Molecular ion peaks consistent with the expected m/z (e.g., [M+H]⁺ ≈ 350–400) .

- X-ray crystallography : SHELXL refinement confirms bond lengths and angles (e.g., triazole-thiophene dihedral angles: 10–20°) .

Advanced Research Questions

Q. How can low yields during synthesis be addressed?

Low yields (e.g., <10% in multi-step syntheses) often arise from:

- Side reactions : Competing thiophene oxidation or triazole ring decomposition. Mitigate by using inert atmospheres (N₂/Ar) and low-temperature steps .

- Steric hindrance : Bulky substituents (e.g., hydroxypropyl group) reduce coupling efficiency. Optimize solvent polarity (e.g., DMF for better solubility) and catalyst loading (e.g., 20 mol% CuI for cycloaddition) .

- Purification losses : Replace column chromatography with preparative HPLC for polar intermediates .

Data Example : In analogous syntheses, adjusting reaction time from 12h to 24h improved yields from 6% to 57% for sterically hindered derivatives .

Q. What analytical methods resolve contradictions in structural data?

Conflicting NMR or crystallography data may arise from:

- Tautomerism : The triazole ring can exhibit keto-enol tautomerism. Use variable-temperature NMR (VT-NMR) to identify dynamic equilibria .

- Crystallographic disorder : Refine SHELXL parameters (e.g., PART, ISOR) to model disordered thiophene or hydroxypropyl groups .

- Impurity interference : LC-MS/MS detects trace byproducts (e.g., unreacted azide precursors) that skew NMR integration .

Case Study : A 2023 study resolved conflicting NMR signals in a thiophene-triazole analog by comparing experimental data with DFT-calculated chemical shifts .

Q. How is the compound’s biological activity evaluated mechanistically?

- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ATPase activity for kinase targets) .

- Cellular uptake studies : LC-MS quantifies intracellular concentrations in cancer cell lines (e.g., HepG2, MCF-7) .

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., COX-2 or P-glycoprotein) .

Key Finding : Thiophene-triazole hybrids exhibit IC₅₀ values of 2–10 µM against bacterial efflux pumps, linked to carboxamide hydrogen bonding with active-site residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.